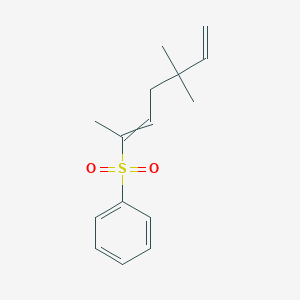
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a benzene ring and a hepta-diene chain with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene typically involves the reaction of 2-sulfonyl dienes with alkenes through cycloaddition reactions. These reactions can be carried out under various conditions, often involving the use of catalysts to enhance the reaction rate and selectivity . The cycloaddition reactions are generally performed at elevated temperatures and may require specific solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzene derivatives, and various cyclic compounds resulting from cycloaddition reactions .
Scientific Research Applications
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The diene structure allows for participation in cycloaddition reactions, forming new cyclic compounds. These interactions are governed by the compound’s electronic structure and the nature of the reacting partners .
Comparison with Similar Compounds
Similar Compounds
2-Phenylsulfonyl-1,3-butadiene: Similar in structure but with different reactivity and applications.
3-Phenylsulfanyl-1,3-butadiene: Another related compound with distinct regioselectivity in cycloaddition reactions.
Uniqueness
(5,5-Dimethylhepta-2,6-diene-2-sulfonyl)benzene is unique due to its specific combination of a sulfonyl group and a hepta-diene chain, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in research and industry.
Properties
CAS No. |
646504-90-7 |
|---|---|
Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5,5-dimethylhepta-2,6-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-5-15(3,4)12-11-13(2)18(16,17)14-9-7-6-8-10-14/h5-11H,1,12H2,2-4H3 |
InChI Key |
RXHWOINZRWSGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)C=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

methyl}phosphonate](/img/structure/B12579215.png)
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
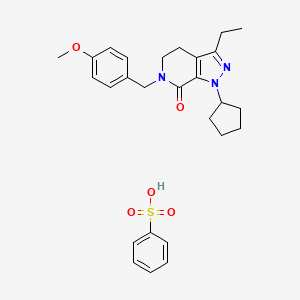
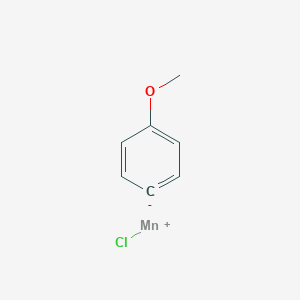
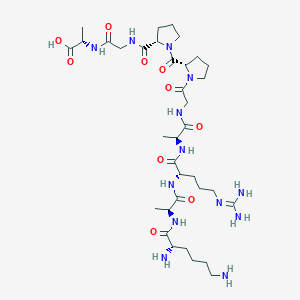
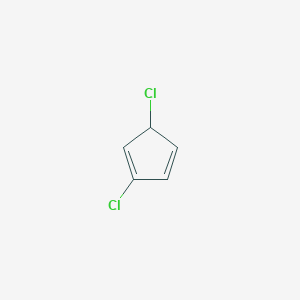
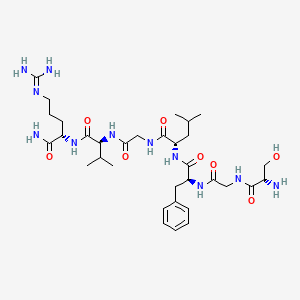
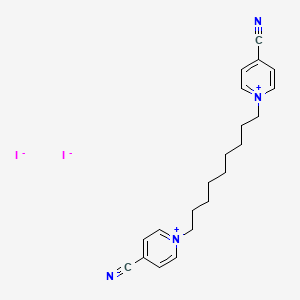
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
